molecular formula C20H16F2N2 B3026455 Quinofumelin CAS No. 861647-84-9

Quinofumelin

Cat. No.: B3026455
CAS No.: 861647-84-9
M. Wt: 322.4 g/mol
InChI Key: SWTPIYGGSMJRTB-UHFFFAOYSA-N
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Description

Quinofumelin is a novel fungicide developed by Mitsui Chemicals Agro, Inc. in Tokyo, Japan. It has a distinct chemical structure that includes 3-(isoquinolin-1-yl) quinoline. This compound demonstrates significant fungicidal activity against a variety of fungi, including rice blast and gray mold .

Chemical Reactions Analysis

Quinofumelin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: this compound can undergo substitution reactions, particularly in the presence of nucleophiles.

Common reagents used in these reactions include palladium catalysts, zinc cyanide, and anhydrous magnesium sulfate . Major products formed from these reactions include various nitrile and quinoline derivatives .

Comparison with Similar Compounds

Quinofumelin is unique due to its distinct chemical structure and mode of action. Similar compounds include:

This compound stands out because it is not cross-resistant to existing fungicides, making it a novel approach for disease control in agricultural production .

Properties

IUPAC Name

4,4-difluoro-3,3-dimethyl-1-quinolin-3-ylisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F2N2/c1-19(2)20(21,22)16-9-5-4-8-15(16)18(24-19)14-11-13-7-3-6-10-17(13)23-12-14/h3-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTPIYGGSMJRTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C2=CC=CC=C2C(=N1)C3=CC4=CC=CC=C4N=C3)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80631139
Record name 3-(4,4-Difluoro-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80631139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861647-84-9
Record name Quinofumelin [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0861647849
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4,4-Difluoro-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80631139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name QUINOFUMELIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KM5SWR596
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of quinofumelin and how does it impact fungal growth?

A1: this compound exerts its antifungal activity by targeting the enzyme dihydroorotate dehydrogenase (DHODH) [, ]. Specifically, it inhibits the class II DHODH (DHODH II) found in fungi []. This enzyme plays a crucial role in the biosynthesis of pyrimidines, essential building blocks for DNA and RNA. By inhibiting DHODH II, this compound disrupts the production of these vital components, ultimately leading to the inhibition of fungal growth [].

Q2: Does this compound demonstrate selectivity towards fungal DHODH over the human form of the enzyme?

A2: Yes, this compound exhibits significant selectivity for fungal DHODH compared to the human DHODH enzyme []. Research has shown that the IC50 value of this compound for Pyricularia oryzae DHODH (PoDHODH) was significantly lower (2.8 nM) than that for human DHODH (HsDHODH) (>100 µM), indicating a much stronger inhibitory effect on the fungal enzyme []. This selectivity is attributed to structural differences between fungal and human DHODH, particularly within the ubiquinone-binding site [].

Q3: What are the practical implications of this compound's mode of action for controlling fungal diseases in plants?

A3: this compound's specific targeting of fungal DHODH makes it an effective fungicide against various plant pathogens, such as Sclerotinia sclerotiorum and Fusarium graminearum, which cause significant crop losses [, ]. Notably, it has demonstrated excellent protective, curative, and translaminar activity against S. sclerotiorum on oilseed rape leaves []. Additionally, this compound disrupts the formation of infection cushions in S. sclerotiorum and Fusarium toxisomes in F. graminearum, further contributing to its efficacy in controlling these pathogens [, ].

Q4: Is there evidence of cross-resistance between this compound and other commonly used fungicides?

A4: Research indicates that this compound does not exhibit cross-resistance with existing fungicides commonly employed to manage S. sclerotiorum, such as dimethachlone, boscalid, and carbendazim []. This lack of cross-resistance is crucial, as it offers a valuable alternative for combating fungal infections, especially in cases where resistance to conventional fungicides has emerged.

Q5: What is the significance of the discovery and development of this compound in the context of agricultural practices?

A5: The discovery and development of this compound represent a significant advancement in agricultural practices, offering a novel approach for disease control []. Its unique chemical structure, distinct mode of action, and lack of cross-resistance with existing fungicides make it a valuable tool for managing fungal diseases in crops, potentially leading to increased crop yields and reduced economic losses for farmers.

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